Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

This uniquely defined compound offers a critical advantage for structure-activity relationship (SAR) studies. Featuring a precise 6-yl benzothiazole regiochemistry and a distinctive butyl(ethyl) sulfamoyl substitution, it provides a specific chemical probe to map benzothiazole binding position effects on enzyme targets like FAAH or carbonic anhydrase. The unsubstituted 2-position on the benzothiazole further serves as a synthetic handle for derivatization libraries. Procuring this fully characterized reference standard ensures experimental consistency and eliminates the risk of altered potency from generic regioisomers, making it essential for reproducible pharmacological profiling.

Molecular Formula C20H23N3O3S2
Molecular Weight 417.54
CAS No. 899732-70-8
Cat. No. B2672769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
CAS899732-70-8
Molecular FormulaC20H23N3O3S2
Molecular Weight417.54
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-18-19(13-16)27-14-21-18/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24)
InChIKeyVJFPRCCQVVBPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide (CAS 899732-70-8): Procurement-Relevant Identity and Structural Baseline


N-(1,3-Benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide (CAS 899732-70-8) is a synthetic small molecule classified as an N,N-disubstituted sulfamoylbenzamide bearing a 1,3-benzothiazol-6-yl substituent. Its molecular formula is C20H23N3O3S2, with a molecular weight of 417.5 g/mol and a computed XLogP3 of 4, indicating moderate lipophilicity [1]. The compound was prepared as part of a series of chiral and non-chiral N,N-disubstituted sulfamoylbenzamides containing a benzothiazole block, characterized by melting point, optical rotation, elemental analysis, NMR, and MALDI spectrometry [2]. It belongs to a broader class of benzothiazole-sulfonamide hybrids that have attracted attention as scaffolds for carbonic anhydrase inhibition, fatty acid amide hydrolase (FAAH) inhibition, and antiviral applications [3].

Why N-(1,3-Benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide Cannot Be Interchanged with Generic Benzothiazole Sulfonamides


The benzothiazole-sulfamoylbenzamide chemotype is characterized by steep structure–activity relationships (SAR) at multiple positions. Within the sulfamoylbenzamide class, variations in the benzothiazole attachment point (e.g., 2-yl, 5-yl, vs. 6-yl), the N,N-dialkyl sulfamoyl substitution pattern, and the presence or absence of additional sulfamoyl groups on the benzothiazole ring all produce divergent target-binding profiles [1]. The butyl(ethyl) substitution on the sulfamoyl nitrogen of this compound imparts a distinct balance of lipophilicity and steric bulk compared to methyl(phenyl) [2] or diethyl [3] variants, which significantly alters membrane permeability and enzyme pocket complementarity. Generic substitution without experimental validation of the specific regioisomer and N,N-dialkyl pattern therefore carries a high risk of altered potency, selectivity, and off-target liability [1].

Quantitative Differentiation Evidence: N-(1,3-Benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide vs. Closest Analogs


Regioisomeric Differentiation: 6-yl vs. 5-yl Benzothiazole Attachment Determines Hydrogen-Bonding Geometry

The target compound bears the benzamide linkage at the 6-position of the 1,3-benzothiazole ring system. Its closest commercially catalogued regioisomer, N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide (CAS 922897-07-2), differs solely in the attachment point [1]. In benzothiazole-based FAAH inhibitors, the 6-yl substitution has been shown to orient the benzothiazole sulfur and nitrogen atoms for optimal hydrophobic pocket engagement and putative hydrogen bonding with catalytic residues, while the 5-yl regioisomer would present a different angular geometry [2]. No direct head-to-head biological comparison of these two regioisomers is available in the public domain, constituting a critical data gap [3].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

N,N-Dialkyl Sulfamoyl Substitution: Butyl(ethyl) vs. Methyl(phenyl) Modulates Lipophilicity and Steric Profile

The target compound features a butyl(ethyl) substitution on the sulfamoyl nitrogen. A closely related analog, 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-[methyl(phenyl)sulfamoyl]benzamide (BindingDB monomer ID 42065), carries a methyl(phenyl) sulfamoyl group and has been screened for enzyme inhibition [1]. The computed XLogP3 of the target compound is 4 [2], whereas the methyl(phenyl) sulfamoyl analog is expected to have a lower logP due to the replacement of the butyl chain with a phenyl ring, which reduces rotatable bond count and alters polar surface area. The butyl(ethyl) group provides greater conformational flexibility (8 rotatable bonds) and increased hydrophobic surface area compared to the constrained methyl(phenyl) variant [2].

Physicochemical Property Drug-likeness Medicinal Chemistry

Absence of 2-Methyl Substituent on Benzothiazole Distinguishes Target Compound from Potent FAAH Inhibitor Series

The target compound lacks a substituent at the 2-position of the benzothiazole ring, in contrast to 4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide [1]. In the Abbott Laboratories FAAH inhibitor series published in J. Med. Chem. (2009), the 2-substituent on the benzothiazole was identified as a critical determinant of FAAH inhibitory potency; compounds with a 2-methyl group or 2-piperidine substitution exhibited IC50 values in the low nanomolar range (e.g., compound 16j with IC50 ~2 nM against recombinant human FAAH) [2]. The unsubstituted 2-position of the target compound predicts a different FAAH inhibition profile, and its activity cannot be extrapolated from the 2-substituted series without direct measurement.

FAAH Inhibition Structure-Activity Relationship Drug Discovery

Synthetic Accessibility and Purity Benchmarking Against Commercial Benzothiazole Sulfonamide Standards

The target compound was synthesized via a multi-step route involving condensation of 1,3-benzothiazole-6-carboxylic acid with 4-aminobutyl(ethyl)sulfamide using EDCI coupling, as described in the University of Pardubice thesis [1]. Characterization included melting point determination, elemental analysis, ¹H/¹³C NMR, and MALDI mass spectrometry, establishing a purity benchmark [1]. In contrast, many commercially available benzothiazole sulfonamide building blocks are supplied at 95% purity without detailed spectroscopic characterization . The defined synthetic protocol and full analytical characterization of this compound provide a reproducible procurement specification that generic catalog compounds often lack.

Chemical Synthesis Quality Control Procurement

Class-Level Biological Potential: Sulfamoylbenzamide-Benzothiazole Hybrids as Carbonic Anhydrase and Antiviral Scaffolds

Sulfamoylbenzamide derivatives incorporating a benzothiazole block have demonstrated inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II) with Ki values in the range of 0.025–0.682 µM for secondary sulfonamide derivatives [1]. Additionally, sulfamoylbenzamide derivatives have been developed as HBV capsid assembly modulators, with certain 5-Cl substituted benzothiazole analogs showing PTP1B inhibition with IC50 values of 1.88 µM [2]. The target compound, bearing both the sulfamoylbenzamide and benzothiazole pharmacophores, is structurally situated within this active class; however, no target-specific biological data for CAS 899732-70-8 are publicly available, and activity cannot be assumed without direct experimental determination [3].

Carbonic Anhydrase Inhibition Antiviral Research HBV Capsid Assembly

Recommended Application Scenarios for N-(1,3-Benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide Based on Available Evidence


Chemical Biology Probe Development Targeting Benzothiazole-Binding Enzymes

The compound's well-defined 6-yl benzothiazole regiochemistry and butyl(ethyl) sulfamoyl substitution pattern make it suitable as a chemical probe for investigating the contribution of benzothiazole attachment position to enzyme binding. Researchers studying FAAH or carbonic anhydrase isoforms can use this compound alongside its 5-yl regioisomer to establish regioisomeric SAR, provided that in-house biochemical assays are implemented for direct comparative profiling [1].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The absence of a 2-substituent on the benzothiazole ring offers a synthetic handle for further derivatization. Medicinal chemists can exploit the unsubstituted 2-position to introduce diverse functional groups (e.g., methyl, amino, piperidine) and assess the impact on potency and selectivity, using the fully characterized parent compound as an analytical reference standard [2].

Physicochemical Profiling and Drug-likeness Assessment

With a computed XLogP3 of 4, 8 rotatable bonds, and a single hydrogen bond donor, this compound lies within favorable oral drug-likeness space (compliant with Lipinski's Rule of Five). It can serve as a model compound for studying the relationship between N,N-dialkyl sulfamoyl substitution patterns and membrane permeability, metabolic stability, or plasma protein binding in pharmaceutical profiling assays [3].

Analytical Reference Material for Sulfamoylbenzamide Method Development

The full analytical characterization package (melting point, elemental analysis, NMR, MALDI-MS) established in the University of Pardubice thesis qualifies this compound as a reference standard for developing HPLC, LC-MS, or NMR-based analytical methods for the sulfamoylbenzamide-benzothiazole compound class [2].

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.